N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
Description
The compound N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring fused to a benzene moiety. Key structural elements include:
- 3,3,5-Trimethyl substituents on the oxazepine ring, which may enhance lipophilicity and metabolic stability.
- A sulfamoyl group linked to a phenyl ring, a hallmark of sulfonamide-based pharmacophores.
- A terminal propionamide group, which could influence solubility and target binding.
Properties
IUPAC Name |
N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-6-9-16(10-7-14)30(27,28)23-15-8-11-18-17(12-15)24(4)20(26)21(2,3)13-29-18/h6-12,23H,5,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAUURYZYDPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[b][1,4]oxazepin structure combined with a sulfamoyl group and a propionamide moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications to achieve the desired structure.
Synthetic Route Overview
- Formation of the Oxazepine Ring : This is achieved through cyclization involving suitable amines and carbonyl compounds under controlled conditions.
- Introduction of the Sulfamoyl Group : The sulfamoyl moiety is introduced via reaction with a sulfonyl chloride in the presence of a base.
- Final Modifications : The propionamide group is added through acylation reactions.
The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group mimics para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folic acid synthesis in bacteria .
Biological Evaluations
Various studies have investigated the compound's efficacy in different biological contexts:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to metabolic pathways relevant in disease states.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzyme target modulation |
Case Studies
-
Study on Antimicrobial Effects :
- A study investigated the compound's inhibition of bacterial strains responsible for common infections. Results showed a significant reduction in bacterial viability when exposed to varying concentrations of the compound.
-
Evaluation in Cancer Research :
- Another research focused on the cytotoxic effects against breast cancer cell lines. The study reported that treatment with the compound led to a marked decrease in cell proliferation and increased markers of apoptosis.
Comparison with Similar Compounds
Key Findings :
- Pyrazole derivatives (e.g., compounds 3, 5, 6 ) demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .
- The target compound’s oxazepine core may offer improved steric compatibility with bacterial DHPS compared to pyrazole-based analogs, though empirical data are lacking.
Fluoroquinolones: Marbofloxacin ()
Marbofloxacin, a fluoroquinolone antibiotic, provides a mechanistic contrast to sulfonamides:
Key Insights :
- Unlike fluoroquinolones, sulfonamides like the target compound may face resistance due to widespread use, necessitating structural optimization.
Oxazepine Derivatives ()
details oxazepine synthesis via reactions with triazines and anhydrides. Comparisons include:
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, typically starting with cyclization to form the oxazepine core, followed by sulfonation and propionamide coupling . To optimize conditions (e.g., temperature, solvent, catalysts), employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use fractional factorial designs to identify critical variables (e.g., reaction time, reagent stoichiometry) and response surface methodology to refine yields . Advanced purification techniques like preparative HPLC or column chromatography are recommended for isolating intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of NMR (¹H, ¹³C, DEPT for stereochemistry), HRMS (for molecular weight confirmation), and FT-IR (to verify functional groups like sulfonamide and carbonyl). For crystalline intermediates, X-ray diffraction provides definitive structural proof. Cross-reference spectral data with structurally analogous benzo[b][1,4]oxazepine derivatives to resolve ambiguities .
Q. What preliminary biological screening assays are appropriate for this compound?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfamoyl group’s known role in binding catalytic sites . Use cell viability assays (MTT or resazurin-based) to screen for anticancer activity. For antimicrobial potential, employ microdilution assays against Gram-positive/negative bacteria and fungi. Always include positive controls (e.g., known inhibitors) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications?
Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization energetics) and identify transition states . Use molecular docking to simulate interactions with biological targets (e.g., kinases) and prioritize derivatives with enhanced binding affinity. Tools like Schrödinger Suite or AutoDock Vina are recommended for virtual screening .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
When SAR data conflicts (e.g., varying substituent effects on bioactivity), conduct meta-analysis of published analogs and validate hypotheses via focused libraries. For example, systematically replace the sulfamoyl group’s aryl moiety with electron-withdrawing/donating groups and assay changes in potency. Use statistical modeling (e.g., partial least squares regression) to correlate structural descriptors with activity .
Q. How can the compound’s metabolic stability and toxicity be assessed in vitro?
Perform hepatic microsomal assays (human/rodent) to evaluate metabolic degradation rates. Use CYP450 inhibition assays to identify drug-drug interaction risks. For toxicity, employ hERG channel binding assays (to assess cardiac risk) and AMES tests (for mutagenicity). Pair these with proteomics to map off-target interactions .
Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?
Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for stability. For solubility enhancement, screen co-crystals via high-throughput crystallization using GRAS (Generally Recognized As Safe) co-formers .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Methods
| Intermediate | Key Reaction Step | Characterization Techniques |
|---|---|---|
| Oxazepine core | Cyclization of precursor | ¹H NMR, FT-IR, melting point |
| Sulfonamide intermediate | Sulfonation with SOCl₂/amine | ¹³C NMR, HRMS |
| Final propionamide | Coupling via EDC/HOBt | HPLC purity >98%, XRPD |
Table 2: Computational Tools for Reactivity Prediction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
